(Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
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Overview
Description
(Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a hydrazine derivative, followed by cyclization with a thiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialized materials.
Mechanism of Action
The mechanism of action of (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- (3-Bromo-4-hydroxy-5-methoxybenzylidene)malononitrile
- (E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
Uniqueness
What sets (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone apart from similar compounds is its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-7-13(8(2)19)22-14(17-7)18-16-6-9-4-10(15)12(20)11(5-9)21-3/h4-6,20H,1-3H3,(H,17,18)/b16-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOMTKHYLFKNFI-SOFYXZRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC(=C(C(=C2)Br)O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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